Reactivity in 2-Azastilbene Synthesis: A Positional Isomer Comparison
The specific reactivity of 5-Nitro-2-pyridineacetonitrile is demonstrated in the condensation reaction with aromatic aldehydes to yield 2-azastilbene derivatives with intramolecular charge transfer. This reaction is specific to the 5-nitro isomer and is facilitated by the activated methylene group adjacent to the nitrile and the electron-withdrawing pyridine ring [1]. The 3-nitro isomer (2-(3-nitropyridin-2-yl)acetonitrile, CAS 123846-65-1) would not be a suitable substitute, as it is primarily reported as a precursor for kinase inhibitors, not for this specific condensation chemistry .
| Evidence Dimension | Synthetic utility for 2-azastilbene formation |
|---|---|
| Target Compound Data | Enables condensation with aromatic aldehydes to form 2-azastilbenes with intramolecular charge transfer [1]. |
| Comparator Or Baseline | 2-(3-Nitropyridin-2-yl)acetonitrile (CAS 123846-65-1): No published data for this specific condensation; reported as a precursor for kinase inhibitors . |
| Quantified Difference | Not quantifiable (qualitative difference in reaction pathway). |
| Conditions | Condensation reaction conditions with aromatic aldehydes. |
Why This Matters
The compound's specific regiochemistry dictates its unique synthetic utility, making it irreplaceable for research programs targeting 2-azastilbene-based materials.
- [1] Synthesis of 2-Azastilbene Derivatives with Intramolecular Charge Transfer. All Journals. View Source
